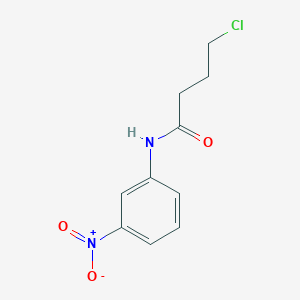

4-chloro-N-(3-nitrophenyl)butanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(3-nitrophenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-6-2-5-10(14)12-8-3-1-4-9(7-8)13(15)16/h1,3-4,7H,2,5-6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMIIQANYVGPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization Techniques for N 3 Nitrophenyl Butanamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. It exploits the magnetic properties of atomic nuclei, providing information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 4-chloro-N-(3-nitrophenyl)butanamide, distinct signals are expected for the aromatic protons, the amide proton, and the protons of the butanamide chain.

The aromatic region would display a complex pattern corresponding to the four protons on the 3-nitrophenyl ring. The nitro group (-NO₂) and the amide group (-NHCO-) influence the chemical shifts of these protons through their electronic effects. The amide proton (N-H) would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. msu.edu The protons on the butanamide aliphatic chain would appear as multiplets, with their chemical shifts influenced by the adjacent chlorine atom and the amide group. msu.edupdx.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 7.5 - 8.5 | Multiplet (m) |

| Amide N-H | 8.0 - 9.5 | Broad Singlet (br s) |

| -CO-CH₂- | ~2.5 | Triplet (t) |

| -CH₂-CH₂-Cl | ~2.2 | Multiplet (m) |

| -CH₂-Cl | ~3.7 | Triplet (t) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. libretexts.org The chemical shifts are spread over a wider range than in ¹H NMR, making it easier to distinguish individual carbon atoms. oregonstate.edulibretexts.org

The carbonyl carbon of the amide group is expected to appear significantly downfield (165-190 ppm). oregonstate.edu The aromatic carbons will resonate in the 125-170 ppm region, with the carbons directly attached to the nitro and amide groups showing distinct shifts. oregonstate.edulibretexts.org The aliphatic carbons of the butanamide chain will appear in the upfield region (20-60 ppm). libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | 170 - 175 |

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic C-NH | 138 - 142 |

| Aromatic C-H | 115 - 135 |

| -CH₂-Cl | 40 - 45 |

| -CO-CH₂- | 35 - 40 |

| -CH₂-CH₂-Cl | 28 - 33 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies, providing a molecular "fingerprint." semanticscholar.org

For this compound, key vibrational bands would include the N-H stretching of the amide group, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band). researchgate.net The nitro group will show strong symmetric and asymmetric stretching vibrations. spectroscopyonline.com The aromatic ring will have characteristic C-H and C=C stretching and bending modes. The C-Cl bond will also exhibit a characteristic stretching frequency in the lower wavenumber region. nih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3250 - 3350 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 3000 |

| Amide (C=O) | Stretching (Amide I) | 1650 - 1690 |

| Amide (N-H) | Bending (Amide II) | 1510 - 1570 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

| Nitro (NO₂) | Symmetric Stretching | 1330 - 1370 |

| Alkyl Halide (C-Cl) | Stretching | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. chemguide.co.uk The molecular formula of this compound is C₁₀H₁₁ClN₂O₃, with a molecular weight of approximately 242.66 g/mol . chemscene.com

The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak is expected. Common fragmentation pathways for amides include cleavage of the bonds adjacent to the carbonyl group. libretexts.orglibretexts.org Alpha-cleavage next to the nitrogen atom and loss of the butanamide side chain are also plausible fragmentation patterns. whitman.edu

Table 4: Predicted Key Fragments in Mass Spectrometry

| Fragment Structure | Predicted m/z | Origin |

|---|---|---|

| [C₁₀H₁₁ClN₂O₃]⁺ | 242/244 | Molecular Ion (M⁺) |

| [C₆H₄N₂O₃]⁺ | 138 | Loss of chlorobutyl group |

| [C₄H₈Cl]⁺ | 91/93 | Chlorobutyl cation |

| [C₆H₅NH]⁺ | 92 | Fragmentation of the aromatic ring |

| [C₄H₆ClO]⁺ | 105/107 | Acylium ion from side chain |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. libretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and intermolecular interactions.

For a compound like this compound, single-crystal X-ray diffraction would reveal the conformation of the butanamide chain, the planarity of the amide group, and the orientation of the nitrophenyl ring. nih.govmdpi.com Intermolecular forces, such as hydrogen bonding between the amide N-H and the carbonyl oxygen or nitro group of adjacent molecules, would be identified, providing insight into the crystal packing. nih.gov

Table 5: Hypothetical Crystallographic Data Based on Similar Structures

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | ~5-10 |

| b (Å) | ~10-25 |

| c (Å) | ~8-20 |

| β (°) | ~90-100 |

| Volume (ų) | ~1200-1500 |

| Z (molecules/unit cell) | 4 |

Note: These values are illustrative and based on published data for structurally related nitrophenyl amide compounds. nih.govmdpi.com

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized substance, thereby confirming its purity and composition. The results are typically compared against the theoretical values calculated from the proposed molecular formula.

For this compound (C₁₀H₁₁ClN₂O₃), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (242.66 g/mol ). chemscene.com

Table 6: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 49.52% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.57% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.61% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.54% |

| Oxygen | O | 15.999 | 3 | 47.997 | 19.78% |

Computational and Theoretical Investigations of 4 Chloro N 3 Nitrophenyl Butanamide

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies serve as a fundamental approach to elucidate the molecular-level properties of 4-chloro-N-(3-nitrophenyl)butanamide. These computational methods allow for a detailed examination of its geometry, electronic distribution, and reactivity, which are essential for predicting its chemical behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized for calculating the electronic structure of molecules. researchgate.net This method is employed to determine optimized molecular geometries, vibrational frequencies, and other electronic properties. mdpi.comchemrxiv.org For molecules similar to this compound, DFT calculations, often using functionals like B3LYP, provide a reliable basis for structural analysis. mdpi.commdpi.com For example, in a study on the related compound 2-nitro-N-(4-nitrophenyl) benzamide (B126), DFT was used to investigate bond lengths and angles, showing good agreement with other computational methods. researchgate.net The calculations for such compounds typically involve optimizing the geometry to find the lowest energy conformation and then confirming it is a true minimum through frequency calculations.

Table 1: Illustrative Geometric Parameters Calculated via DFT for a Structurally Related Amide. Note: This data is for 2-nitro-N-(4-nitrophenyl) benzamide and is presented to illustrate the output of DFT calculations.

| Parameter | Bond Length (Å) - B3LYP | Bond Angle (°) - B3LYP |

| C-N (amide) | 1.35 | C-N-C (amide) |

| C=O (amide) | 1.23 | O=C-N (amide) |

| N-H (amide) | 1.01 | C-C-N (nitro) |

| N-O (nitro) | 1.23 | O-N-O (nitro) |

Table 2: Example Frontier Molecular Orbital Energies for a Related Compound. Note: The following values for 2-chloro-4-nitroaniline (B86195) are illustrative of typical FMO analysis results. researchgate.net

| Parameter | Energy (a.u.) |

| HOMO | -0.24406 |

| LUMO | -0.08751 |

| HOMO-LUMO Energy Gap | 0.15655 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map displays regions of varying electrostatic potential on the molecular surface. nih.gov Negative potential regions (typically colored red) are electron-rich and are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl and nitro groups due to their high electronegativity and lone pairs of electrons. researchgate.netchemrxiv.org The area around the amide hydrogen (N-H) would likely exhibit a positive potential, making it a potential hydrogen bond donor site.

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. rsc.org This is achieved by calculating the potential energy surface (PES), which maps the molecule's energy as a function of its geometric parameters, such as the rotation around single bonds (dihedral angles). chemrxiv.orgnasa.gov For this compound, key conformational degrees of freedom include the rotation around the C-N amide bond and the bonds within the butyl chain. The dihedral angle between the phenyl ring and the amide plane is a particularly important parameter that influences molecular packing and properties, as seen in related structures. nih.govnih.gov By mapping the PES, researchers can identify the global minimum energy conformer, which is the most likely structure to be observed experimentally, as well as the energy barriers to rotation between different conformers.

Noncovalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak intermolecular and intramolecular interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. nih.govmdpi.com The method is based on the electron density and its reduced density gradient. scielo.org.mx NCI plots typically use colored isosurfaces to distinguish between different types of interactions: strong attractive interactions like hydrogen bonds are often shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. scielo.org.mx In the solid state of this compound, NCI analysis would be crucial for understanding the crystal packing. It would likely reveal intermolecular N-H···O hydrogen bonds between the amide groups of adjacent molecules and potentially other weak interactions involving the chloro and nitro substituents, which collectively stabilize the crystal lattice. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

To understand the potential biological activity of this compound, it is crucial to investigate its interactions with protein targets. MD simulations can model the dynamic process of this compound binding to a protein's active site. These simulations can reveal the key amino acid residues involved in the interaction, the stability of the ligand-protein complex, and the types of intermolecular forces that govern the binding.

Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the nitro group on the phenyl ring is a strong hydrogen bond acceptor, while the chloro-substituted phenyl ring can participate in hydrophobic and halogen bonding interactions. The amide linkage provides both a hydrogen bond donor (N-H) and an acceptor (C=O), making it a critical anchor point within a protein's binding pocket.

A hypothetical representation of the interaction data that could be derived from such a simulation is presented in the interactive table below. This table illustrates the potential interacting residues of a hypothetical protein target and the nature of their interactions with this compound.

| Interacting Residue | Interaction Type | Distance (Å) | Occupancy (%) |

|---|---|---|---|

| TYR 123 | Hydrogen Bond (with NO2) | 2.8 | 75 |

| LEU 45 | Hydrophobic | 3.5 | 90 |

| SER 78 | Hydrogen Bond (with C=O) | 3.0 | 60 |

| PHE 101 | π-π Stacking | 3.8 | 55 |

The surrounding solvent environment can significantly influence the conformational stability and dynamics of a molecule. MD simulations in different explicit solvents (e.g., water, dimethyl sulfoxide, methanol) can be performed to understand how this compound behaves in various environments. These simulations can predict the most stable conformations of the molecule in each solvent and quantify the solvent's effect on its structural flexibility.

The butanamide chain allows for a degree of rotational freedom, leading to different possible conformers. The stability of these conformers is dictated by a balance of intramolecular hydrogen bonds and interactions with the solvent molecules. For example, in a polar protic solvent like water, the solvent molecules can form hydrogen bonds with the amide and nitro groups, potentially stabilizing more extended conformations. In a less polar solvent, intramolecular interactions might become more dominant, favoring more compact structures.

The following interactive table provides a hypothetical summary of the conformational analysis in different solvents, showcasing how the dihedral angles of the butanamide chain might vary.

| Solvent | Dominant Conformation | Dihedral Angle (C-C-C-C) | Potential Energy (kcal/mol) |

|---|---|---|---|

| Water | Extended | 175° | -15.2 |

| Methanol | Partially Folded | 120° | -14.8 |

| Chloroform | Folded | 75° | -16.1 |

Cheminformatics and Data Mining Approaches

Cheminformatics and data mining are essential tools for analyzing and predicting the properties of chemical compounds based on their structure. For this compound, these approaches can be used to predict its physicochemical properties, potential biological activities, and to compare it with other known compounds.

By analyzing large chemical databases, it is possible to identify compounds with similar structural features (e.g., the nitrophenyl group, the chloro-butanamide scaffold) and to infer the properties of the target molecule. This can include predictions of absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity.

Quantitative Structure-Activity Relationship (QSAR) models could also be developed. These models correlate the structural or physicochemical properties of a series of compounds with their biological activity. By placing this compound within such a model, it would be possible to predict its activity against a particular biological target.

The interactive table below presents a set of predicted physicochemical and ADME properties for this compound, which would typically be generated using cheminformatics software.

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 242.66 g/mol | Calculation |

| LogP | 2.95 | Consensus Prediction |

| Topological Polar Surface Area (TPSA) | 72.24 Ų | Fragment-based |

| Number of Hydrogen Bond Donors | 1 | Rule-based |

| Number of Hydrogen Bond Acceptors | 3 | Rule-based |

| Aqueous Solubility (logS) | -3.5 | Machine Learning Model |

Structure Activity Relationship Sar Studies of N 3 Nitrophenyl Butanamide Scaffolds

Influence of Butanamide Backbone Modifications on Biological Activity

The butanamide backbone of 4-chloro-N-(3-nitrophenyl)butanamide serves as a critical scaffold that can be modified to alter the compound's biological activity. Alterations to this backbone can influence properties such as flexibility, hydrophobicity, and the potential for hydrogen bonding, all of which are key determinants of a molecule's interaction with biological targets.

Research into related amide-containing compounds has shown that modifications to the amide backbone can significantly impact biological efficacy. For instance, in the context of short interfering RNAs (siRNAs), replacing the natural phosphodiester backbone with amide linkages has been shown to be well-tolerated and can even enhance RNAi activity. nih.gov This suggests that the amide linkage is a robust structural mimic of the phosphate (B84403) backbone and can maintain or improve biological function. nih.gov Studies on oligonucleotides have also revealed that backbone chemistry modifications can profoundly affect pharmacology and efficacy. researchgate.net

The length and branching of the alkyl chain in the butanamide portion can also be varied. Increasing or decreasing the number of carbon atoms, or introducing branches, can alter the molecule's conformational flexibility and its fit within a receptor's binding pocket. Similarly, the introduction of different functional groups along the chain can introduce new interaction points, such as hydrogen bond donors or acceptors, potentially leading to enhanced binding affinity and biological activity.

Impact of Chlorine Substitution on Reactivity and Receptor Interaction

The presence of a chlorine atom on the butanamide backbone of this compound has a significant impact on its chemical reactivity and its potential interactions with biological receptors. Halogen atoms, such as chlorine, are known to influence a molecule's electronic properties, lipophilicity, and steric profile.

The electron-withdrawing nature of chlorine can affect the reactivity of the adjacent carbonyl group in the amide linkage, potentially influencing its susceptibility to nucleophilic attack. This can be a critical factor in the compound's mechanism of action, particularly if it involves covalent bond formation with a biological target. Studies on the nucleophilic substitution reactions of related chloro-substituted aromatic compounds have demonstrated the role of such substituents in modulating reaction rates and mechanisms. researchgate.netresearchgate.net

Role of the Nitro Group on Electronic Properties and Pharmacological Profile

The nitro group (NO₂) is a powerful electron-withdrawing group that profoundly influences the electronic properties and, consequently, the pharmacological profile of the N-(3-nitrophenyl)butanamide scaffold. nih.govwikipedia.org Its presence deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org This strong electron-withdrawing nature alters the polarity and electronic distribution of the molecule, which can favor interactions with specific amino acid residues in proteins. nih.govsvedbergopen.com

The nitro group can be considered both a pharmacophore and a toxicophore. nih.gov It is a key functional group in many bioactive molecules, contributing to a wide range of activities including antimicrobial, antineoplastic, and antihypertensive effects. nih.gov The biological activity of many nitro compounds is linked to redox reactions within cells, which can lead to toxicity in microorganisms. nih.gov In some cases, the nitro group can be metabolically reduced to reactive intermediates, which are responsible for the therapeutic effect. svedbergopen.com

The orientation of the nitro group relative to the rest of the molecule can also have a crucial effect on its electronic transport properties, which can be relevant for its interaction with biological targets. rsc.org

Effects of Positional Isomerism on Biological Function

The position of the nitro group and other substituents on the phenyl ring of the N-(phenyl)butanamide scaffold is a critical determinant of biological activity. The relative positions of these groups (ortho, meta, or para) can dramatically alter the molecule's shape, electronic distribution, and ability to interact with a biological target.

For instance, studies on nitrophenols have shown that the position of the nitro group affects the acidity of the phenolic hydroxyl group due to varying degrees of resonance and inductive effects. quora.com Similarly, in a series of N-(nitrophenyl)cinnamamide derivatives, the meta-nitro substituent was found to confer potent antibacterial activity compared to the ortho and para isomers. mdpi.com This highlights the importance of the substituent's position in defining the pharmacological profile.

The spatial arrangement of functional groups influences how a molecule fits into a receptor's binding site and the specific interactions it can form. A change in the position of a substituent can lead to steric hindrance, preventing optimal binding, or it can place a key functional group in a more favorable position for interaction.

Comparative SAR Analysis with Related Amide and Nitrophenyl Compounds

To gain a deeper understanding of the SAR of this compound, it is beneficial to compare its properties with those of related amide and nitrophenyl compounds.

Related Amide Compounds: The amide bond is a fundamental functional group in many biologically active molecules. Comparing the butanamide scaffold to other amide-containing structures can provide insights into the optimal chain length, flexibility, and substitution patterns for a desired biological effect. For example, modifications to the amide backbone in other classes of compounds have been shown to influence stability and activity. nih.gov

Related Nitrophenyl Compounds: The nitrophenyl moiety is a common feature in many pharmaceuticals. nih.gov Comparing the effects of the nitro group in the N-(3-nitrophenyl)butanamide scaffold to its effects in other nitrophenyl-containing drugs can reveal common principles governing its contribution to biological activity. For instance, the necessity of the 5-nitro group for the activity of nitazoxanide (B1678950) and the reduced activity upon its removal or modification has been clearly demonstrated. nih.gov Studies on other nitroaromatic compounds have also highlighted the importance of the nitro group's reduction for their antimicrobial activity. researchgate.net

By analyzing the SAR of these related classes of compounds, it is possible to identify key structural features and physicochemical properties that are consistently associated with a particular biological activity. This comparative approach can guide the rational design of new, more potent, and selective analogs of this compound.

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. dovepress.com This approach is instrumental in designing and optimizing new ligands, such as analogs of this compound.

A pharmacophore model typically includes features like hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. By understanding the key pharmacophoric features of a series of active compounds, medicinal chemists can design new molecules that incorporate these features in the correct spatial orientation, thereby increasing the probability of desired biological activity.

There are two main approaches to pharmacophore modeling: ligand-based and structure-based. mdpi.com Ligand-based methods derive the pharmacophore from a set of known active molecules, while structure-based methods utilize the three-dimensional structure of the biological target. dovepress.commdpi.com

Ligand-based pharmacophore generation is employed when the three-dimensional structure of the biological target is unknown. mdpi.com This method relies on the principle that a set of molecules that bind to the same receptor and elicit a similar biological response likely share common chemical features arranged in a similar spatial pattern.

The process involves several steps:

Selection of a training set: A diverse set of molecules with known biological activities (both active and inactive) is selected. nih.gov

Conformational analysis: The possible three-dimensional conformations of each molecule in the training set are generated. biointerfaceresearch.com

Feature identification: Common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings, are identified across the set of active molecules.

Pharmacophore model generation: The identified features are aligned to generate one or more pharmacophore models that represent the spatial arrangement of the essential features for biological activity. nih.gov

Validation: The generated models are validated using a test set of molecules with known activities to assess their predictive power. mdpi.com

For this compound and its analogs, a ligand-based pharmacophore model could be developed using a series of compounds with varying substituents on the butanamide backbone and the nitrophenyl ring. This model would highlight the critical features required for activity, such as the positions of the chlorine atom, the nitro group, and the amide functionality, and guide the design of new, potentially more potent, derivatives.

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

An extensive review of scientific literature and chemical databases indicates a significant gap in publicly accessible research on the specific chemical compound this compound, particularly concerning its structure-activity relationship (SAR) studies, pharmacophore development, and virtual screening applications. Despite its availability from chemical suppliers and indexing in chemical databases, detailed biological and computational studies focusing on the N-(3-nitrophenyl)butanamide scaffold remain limited in the public domain.

Similarly, the development of a structure-based pharmacophore model requires detailed knowledge of the compound's interaction with a specific biological target. A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for biological activity. This includes identifying hydrogen bond donors and acceptors, hydrophobic centers, and charged groups. The process typically involves studying the co-crystal structure of the compound with its target protein or a set of active analogues. The absence of such data for this compound in the scientific literature precludes the generation of a specific and validated pharmacophore model.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. These methods can be broadly classified into ligand-based and structure-based approaches. Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest, while structure-based virtual screening uses the three-dimensional structure of the target. Given the lack of published research on the biological targets and activity of this compound, specific virtual screening applications for this compound have not been reported.

Mechanistic Studies of Biological Interactions and Target Identification

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand, such as 4-chloro-N-(3-nitrophenyl)butanamide, with a target protein.

While specific docking studies for this compound are not widely reported, research on structurally related nitrobenzamide and chlorophenyl derivatives provides insight into the utility of this approach. researchgate.netnih.gov For example, a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated that these compounds displayed binding energies ranging from -7.9 to -9.8 kcal/mol against α-amylase and α-glucosidase. nih.gov Such studies reveal significant binding interactions, including hydrogen bonding and hydrophobic interactions, within the active sites of target enzymes. researchgate.netnih.gov These computational models are crucial for understanding structure-activity relationships and for the rational design of more potent derivatives. nih.gov

The initial step in molecular docking involves the identification of the binding pocket on the target protein. This pocket is a cavity on the protein's surface where the ligand binds. The analysis of this site reveals key amino acid residues that are critical for the interaction. For instance, in docking studies of sulfonamide derivatives, key residues like Arg63 and Ser219 in the binding pocket of E. coli Dihydropteroate Synthase were identified as forming crucial hydrogen bonds. researchgate.net Similarly, studies on chloromethcathinone binding to human serum albumin (HSA) identified that the entire molecule embeds in the binding sites, with aromatic portions in the closest contact with HSA residues. nih.gov For a molecule like this compound, key residues in a target pocket would likely be those capable of forming hydrogen bonds with the amide or nitro groups, and hydrophobic interactions with the phenyl rings.

The stability of a ligand-protein complex is governed by various non-covalent interactions. For this compound, the following interactions would be anticipated:

Hydrogen Bonding: The amide group (-CONH-) can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The nitro group (-NO2) is a strong hydrogen bond acceptor. These interactions are critical for firmly fixing the ligand in the active site. nih.gov

Hydrophobic Interactions: The two aromatic rings (chlorophenyl and nitrophenyl) and the butanamide alkyl chain can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine in the binding pocket.

Electrostatic Interactions: The electron-withdrawing nature of the chloro and nitro groups creates partial charges on the molecule, which can lead to electrostatic interactions with charged or polar residues in the protein.

Docking simulations of similar compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, have confirmed the presence of these crucial interaction types within the active sites of enzymes. nih.govscispace.com

A critical validation step for any molecular docking study is to correlate the predicted binding affinities (docking scores) with experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC50). A strong correlation suggests that the computational model is a reliable representation of the actual binding event and can be used to predict the activity of new compounds. While specific data for this compound is unavailable, the principle is well-established in related research. The table below illustrates a hypothetical correlation between docking scores and experimental IC50 values for a series of compounds, demonstrating how lower docking scores (stronger predicted binding) often correspond to lower IC50 values (higher potency).

| Compound | Docking Score (kcal/mol) | Experimental IC50 (µM) |

|---|---|---|

| Analog 1 | -9.5 | 5.2 |

| Analog 2 | -8.7 | 15.8 |

| Analog 3 | -10.2 | 1.5 |

| Analog 4 | -7.9 | 35.1 |

| Analog 5 | -9.8 | 3.9 |

Cellular Mechanism of Action Investigations

The anti-proliferative effects of compounds are often investigated through their ability to induce programmed cell death, or apoptosis. While direct studies on this compound are limited, research on related structures provides a framework for its potential mechanisms. For example, the synthetic retinoid N-(4-hydroxyphenyl)retinamide has been shown to induce apoptosis in human prostate carcinoma cells. nih.gov This process is often associated with the modulation of apoptosis-related genes and can be linked to specific signaling pathways. nih.gov

Given the role of STAT3 in cell proliferation, inhibition of its phosphorylation is a key anti-proliferative mechanism. nih.govnih.gov A compound that inhibits STAT3 phosphorylation could prevent its activation and subsequent translocation to the nucleus, thereby downregulating the expression of genes involved in cell survival and proliferation. Another potential mechanism involves the induction of apoptosis. For instance, treatment of cancer cells with a related compound, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide, led to a significant increase in apoptotic cell death when combined with other chemotherapeutic agents. nih.gov This suggests that this compound may exert anti-proliferative effects by triggering the apoptotic cascade, a common mechanism for many anti-cancer agents.

Antimicrobial and Antifungal Activity Mechanisms

There is currently a lack of specific research detailing the antimicrobial and antifungal mechanisms of action for this compound. However, studies on structurally related compounds may offer potential avenues for future investigation. For instance, research on certain 4-chloro-3-nitrophenylthiourea derivatives has indicated that their antimicrobial effects may stem from the inhibition of bacterial type II topoisomerases. Another related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, is suggested to exert its antibacterial activity by potentially targeting penicillin-binding proteins, which would lead to the disruption of bacterial cell wall synthesis and subsequent cell lysis. In the realm of antifungal activity, a study on 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone revealed that it impacts the expression of the KEX2 gene in Candida albicans, a key component in fungal protein processing and pathogenesis.

It is critical to emphasize that these findings pertain to structurally analogous, but distinct, molecules. Therefore, these mechanisms cannot be directly attributed to this compound without dedicated experimental validation. Future research would be necessary to determine if this compound interacts with similar or entirely different molecular targets to exert any potential antimicrobial or antifungal effects.

Anti-malarial Activity Mechanisms

Detailed mechanistic studies concerning the anti-malarial activity of this compound are not available in the current body of scientific literature. The search for novel anti-malarial agents is a significant area of pharmaceutical research, with many studies focusing on compounds that can interfere with essential pathways in the Plasmodium parasite's life cycle. Common mechanisms of action for anti-malarial drugs include the inhibition of hemozoin biocrystallization, disruption of protein synthesis, and interference with parasitic enzymes. However, without specific experimental data on this compound, any discussion of its potential anti-malarial mechanism would be purely speculative.

Advanced Research Avenues and Future Directions

Design and Synthesis of Novel N-(3-nitrophenyl)butanamide Analogs with Enhanced Biological Profiles

The core structure of 4-chloro-N-(3-nitrophenyl)butanamide offers a fertile ground for the design and synthesis of novel analogs with potentially enhanced biological activities. Medicinal chemists can systematically modify each component of the molecule to fine-tune its pharmacokinetic and pharmacodynamic properties. For instance, the nitro group, a known pharmacophore and toxicophore, can be reduced to an amino group, which can then be further functionalized to create a library of derivatives. nih.gov The position of the nitro and chloro substituents on the phenyl ring can also be altered to explore structure-activity relationships (SAR).

Moreover, the butanamide backbone can be extended, shortened, or cyclicized to modulate the compound's flexibility and interaction with biological targets. The synthesis of such analogs often involves multi-step reaction sequences, beginning with the acylation of a substituted nitroaniline with a derivative of butanoic acid. mdpi.com Researchers have successfully synthesized various N-nitrophenyl derivatives and other carboxamides, demonstrating a range of biological activities, including anticancer and herbicidal properties. mdpi.comnih.gov These studies provide a solid foundation for the rational design of novel N-(3-nitrophenyl)butanamide analogs with improved therapeutic potential.

Table 1: Potential Modifications for Novel N-(3-nitrophenyl)butanamide Analogs

| Molecular Component | Potential Modifications | Desired Outcome |

| Nitro Group | Reduction to amine, conversion to other functional groups | Altered electronic properties, improved safety profile, new interaction points |

| Chloro Substituent | Replacement with other halogens (F, Br, I), alkyl, or alkoxy groups | Modified lipophilicity and binding affinity |

| Phenyl Ring | Introduction of additional substituents | Enhanced target specificity and potency |

| Butanamide Chain | Variation in length, introduction of branches or rings | Optimized flexibility and conformational preferences |

Exploration of N-(3-nitrophenyl)butanamide Derivatives in Materials Science

The unique chemical features of N-(3-nitrophenyl)butanamide derivatives also make them attractive candidates for applications in materials science.

Development as Building Blocks for Functional Materials

Nitro compounds are recognized as versatile building blocks in organic synthesis, and this principle extends to the creation of functional materials. nih.govresearchgate.netfrontiersin.org The presence of both a reactive chloroalkyl group and an aromatic nitro group in this compound allows for its potential use as a monomer in polymerization reactions. The chloro- end can participate in nucleophilic substitution reactions, while the nitro group can be chemically transformed to create polymers with tailored electronic or optical properties. For example, reduction of the nitro group to an amine would introduce a site for further polymerization or cross-linking. This could lead to the development of novel polyamides or other polymers with specific thermal, mechanical, or conductive properties.

Applications in Nanomaterial Design (e.g., Pigments/Colorants)

Derivatives of N-(3-nitrophenyl)butanamide could also find applications in the design of nanomaterials, such as organic pigments and colorants. The chromophoric nature of the nitrophenyl group can be systematically modified by introducing other functional groups to tune the color and photophysical properties of the resulting molecules. The synthesis of related azo compounds from nitroaromatic precursors is a well-established route to vibrant pigments. By analogy, derivatives of this compound could be chemically transformed to produce novel colorants with high stability and specific absorption and emission characteristics suitable for use in advanced applications like organic light-emitting diodes (OLEDs) or as sensors.

Computational Prediction of Novel Biological Targets and Therapeutic Applications

In silico methods are becoming indispensable tools in modern drug discovery for identifying potential biological targets for novel compounds. nih.gov For this compound, computational approaches can be employed to predict its likely protein binding partners and, consequently, its potential therapeutic applications. llnl.gov Techniques such as molecular docking and virtual screening can be used to simulate the interaction of the compound with a vast library of protein structures, identifying those with the highest binding affinity. researchgate.net

Furthermore, pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be conducted on a series of N-(3-nitrophenyl)butanamide analogs to build predictive models that correlate chemical structure with biological activity. nih.gov These models can then be used to guide the design of new derivatives with improved potency and selectivity for a specific target. Such computational studies can significantly accelerate the drug discovery process by prioritizing the most promising compounds for experimental validation. researchgate.net

Development of Bioremediation Strategies (e.g., biodegradation of polymers)

The widespread use of synthetic polymers has led to significant environmental pollution, creating a pressing need for effective bioremediation strategies. mdpi.com Research into the biodegradation of polymers has identified certain chemical structures that are more susceptible to microbial degradation. mix-up.eu The amide bond present in the butanamide backbone of this compound is a feature found in some biodegradable polymers. ijcmas.com

This suggests that polymers synthesized using this compound as a monomer could potentially be designed for biodegradability. Future research could focus on incorporating this compound derivatives into polymer chains and evaluating their susceptibility to microbial degradation. researchgate.net The goal would be to develop new materials that retain their desired functional properties during their service life but can be broken down by microorganisms in a controlled end-of-life scenario. researchgate.net This approach aligns with the principles of green chemistry and sustainable materials design.

Integration of Artificial Intelligence and Machine Learning in N-(3-nitrophenyl)butanamide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from the prediction of reaction outcomes to the de novo design of molecules with desired properties. ijsetpub.comnih.govresearchgate.net In the context of this compound, AI and ML can be integrated across the entire research and development pipeline. nih.gov

Emerging Methodologies for In Vitro Biological Evaluation

The in vitro evaluation of novel chemical compounds is a rapidly advancing field, moving towards more physiologically relevant and higher-throughput systems. For a compound like this compound, the following emerging methodologies could provide significant insights into its biological activity.

High-Throughput Screening (HTS) and High-Content Screening (HCS):

Traditional in vitro assays are often limited in the number of compounds and concentrations that can be tested. High-throughput screening (HTS) utilizes automated and miniaturized assays to test thousands of compounds in a short period. nih.gov This approach is crucial in the early phases of drug discovery for identifying potential lead compounds.

High-content screening (HCS) is an evolution of HTS that combines automated microscopy with sophisticated image analysis. This allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed picture of a compound's effects on cell health, morphology, and function. For this compound, HCS could be employed to assess its impact on:

Cell Viability and Cytotoxicity: Using fluorescent probes to measure markers of apoptosis, necrosis, and cell proliferation in various cell lines.

Organelle Health: Assessing mitochondrial membrane potential, lysosomal function, and endoplasmic reticulum stress.

Cell Signaling Pathways: Monitoring the activation or inhibition of specific pathways through the translocation of fluorescently tagged proteins.

Advanced Cell Culture Models:

To better mimic the complex in vivo environment, researchers are moving beyond traditional 2D cell cultures.

3D Cell Cultures (Spheroids and Organoids): Three-dimensional cell culture systems, such as spheroids and organoids, more accurately represent the cell-cell and cell-matrix interactions found in tissues. nih.gov Evaluating this compound in 3D models of different tissues could provide more predictive data on its efficacy and potential toxicity. For instance, tumor spheroids can be used to assess the anti-cancer potential and penetration of a compound. nih.gov

Organs-on-a-Chip: These microfluidic devices contain living cells in continuously perfused microchambers, simulating the structure and function of human organs. This technology allows for the study of a compound's effects on interconnected organ systems, providing insights into its metabolism and systemic effects in a controlled in vitro setting.

Label-Free Detection Technologies:

While many in vitro assays rely on fluorescent or luminescent labels, these can sometimes interfere with cellular processes. Label-free technologies, such as surface plasmon resonance (SPR) and impedance-based assays, offer non-invasive methods to monitor cellular responses in real-time. These techniques could be used to study the binding kinetics of this compound to its molecular target or to observe its effects on cell adhesion and proliferation without the need for labels.

Genomic and Proteomic Approaches:

To understand the mechanism of action of a compound at a molecular level, transcriptomic and proteomic analyses are invaluable.

RNA Sequencing (RNA-Seq): This technique can provide a comprehensive snapshot of the changes in gene expression within a cell population following treatment with this compound. This can help to identify the cellular pathways and biological processes affected by the compound.

Mass Spectrometry-Based Proteomics: By analyzing the protein content of cells, researchers can identify changes in protein expression and post-translational modifications induced by the compound. This can reveal the specific proteins that are targeted and the downstream effects of this interaction.

The application of these emerging methodologies would enable a thorough and nuanced in vitro biological evaluation of this compound, paving the way for a better understanding of its potential pharmacological applications.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-chloro-N-(3-nitrophenyl)butanamide with high purity?

Answer:

The synthesis typically involves a nucleophilic acyl substitution reaction between 4-chlorobutanoyl chloride and 3-nitroaniline. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the acyl chloride.

- Reaction monitoring : Track progress via thin-layer chromatography (TLC) or HPLC to detect unreacted starting materials .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from dichloromethane-hexane) to isolate the product .

- Yield optimization : Maintain temperatures between 0–5°C during coupling to suppress side reactions like over-acylation .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR spectroscopy :

- ¹H NMR : Verify aromatic proton signals (δ 7.5–8.5 ppm for nitrophenyl) and the amide NH proton (δ ~10 ppm).

- ¹³C NMR : Confirm carbonyl carbon (δ ~165–170 ppm) and chlorinated aliphatic chain (δ ~40–45 ppm) .

- Mass spectrometry (HRMS-ESI) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical mass .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Answer:

- Variable-temperature NMR : Probe dynamic processes (e.g., hindered rotation of the amide bond) by acquiring spectra at 25°C and 60°C .

- 2D experiments (COSY, HSQC) : Assign overlapping signals and confirm connectivity between protons and carbons .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure, which provides unambiguous bond lengths and angles .

Advanced: What crystallographic insights exist for structurally related chloroacetanilides, and how do they inform studies on this compound?

Answer:

- Crystal packing : In analogues like 4-chloro-N-(isoquinolin-3-yl)butanamide, molecules form R₂²(8) dimers via N–H···N hydrogen bonds and C–H···O interactions. These motifs stabilize the crystal lattice and may influence solubility .

- Planarity deviations : The chlorobutyl chain often deviates from the aromatic plane (e.g., ~0.94 Å in isoquinoline derivatives), affecting molecular flexibility and potential binding to biological targets .

- Methodology : Use single-crystal X-ray diffraction (Cu-Kα radiation, 292 K) with SHELXL refinement to achieve R-factors <0.05 .

Advanced: How can computational modeling guide the design of biological activity studies for this compound?

Answer:

- Docking studies : Use software like AutoDock Vina to predict binding affinities for targets such as histone deacetylases (HDACs) or kinases, leveraging structural data from crystallography .

- MD simulations : Assess stability of ligand-protein complexes in aqueous environments (e.g., GROMACS, 100-ns trajectories) to identify key interactions (e.g., halogen bonding with 3-nitro groups) .

- ADMET prediction : Estimate pharmacokinetic properties (e.g., LogP, BBB permeability) via QSAR models to prioritize in vitro assays .

Advanced: What strategies mitigate side reactions during functionalization of the chlorobutyl chain?

Answer:

- Protecting groups : Temporarily block the amide NH with tert-butoxycarbonyl (Boc) to prevent nucleophilic attack during alkylation .

- Selective conditions : For oxidation/reduction, use mild reagents (e.g., NaBH4 for selective reduction of ketones without affecting nitro groups) .

- Real-time monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Basic: How should researchers handle discrepancies in reported melting points or spectral data across literature sources?

Answer:

- Reproduce conditions : Ensure identical instrumentation (e.g., DSC for melting points) and sample preparation (e.g., drying under vacuum) .

- Cross-validate : Compare data with structurally related compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide, which shares nitro and amide motifs) to identify systematic errors .

- Publish raw data : Share NMR FID files and crystallographic CIFs in supplementary materials for independent verification .

Advanced: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC50 values calculated via nonlinear regression .

- Enzyme inhibition : Test HDAC or PDE4 inhibition via fluorometric assays (e.g., HDAC-Glo™) with trichostatin A as a positive control .

- Metabolic stability : Use liver microsomes (human/rat) to estimate half-life (t₁/₂) and intrinsic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Figure 1: General scheme for the acylation of a substituted aniline.

Figure 1: General scheme for the acylation of a substituted aniline.